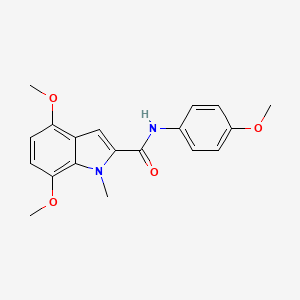![molecular formula C21H23N3O3 B12173314 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12173314.png)
7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various substituents, including a pyridin-2-yl piperazine moiety, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps. The reaction conditions often include the use of dry solvents, such as acetone, and bases like anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other coumarin derivatives with various substituents at the 3, 4, and 7 positions, such as:
- 7-hydroxy-4-methylcoumarin
- 7-hydroxy-3,4-dimethylcoumarin
- 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one analogs with different piperazine substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-2-yl piperazine moiety enhances its potential for interacting with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
7-hydroxy-3,4-dimethyl-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H23N3O3/c1-14-15(2)21(26)27-20-16(14)6-7-18(25)17(20)13-23-9-11-24(12-10-23)19-5-3-4-8-22-19/h3-8,25H,9-13H2,1-2H3 |
InChI-Schlüssel |
CWCNPDZWZYLCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12173232.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173235.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12173243.png)
![1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12173246.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12173248.png)

![N-(2-(6-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12173262.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide](/img/structure/B12173275.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B12173283.png)
![Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12173292.png)
![3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12173298.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12173299.png)
![N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12173300.png)
![N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173301.png)
